molecular formula C26H30F3N5O5S B1179520 Voriconazole CAS No. 137234-71-0

Voriconazole

Katalognummer: B1179520
CAS-Nummer: 137234-71-0
Molekulargewicht: 581.6 g/mol
InChI-Schlüssel: AMYMCJHOGKVJHB-YAXAZOLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Voriconazole is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of 2,4-difluorophenylacetonitrile, which is then converted to the corresponding alcohol. This intermediate undergoes a series of reactions, including fluorination, triazole formation, and pyrimidine ring construction, to yield the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Voriconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Voriconazole has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Voriconazole is a triazole antifungal agent primarily used for the treatment of invasive fungal infections, particularly those caused by Aspergillus species. Its mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile are critical for understanding its biological activity.

This compound inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound leads to increased membrane permeability and ultimately cell death in susceptible fungi .

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile characterized by saturable metabolism and nonlinear kinetics. Key pharmacokinetic parameters include:

  • Bioavailability : Over 95% when taken orally.
  • Volume of Distribution : Approximately 4.6 L/kg.
  • Half-Life : Ranges from 6 to 24 hours depending on dosage.
  • Protein Binding : About 58% in plasma.
  • Metabolism : Primarily through CYP2C19, with genetic polymorphisms affecting metabolism rates in different populations .

Efficacy Against Fungal Pathogens

This compound demonstrates significant antifungal activity against various species, particularly Aspergillus and Candida. The following table summarizes its efficacy based on clinical studies:

Pathogen Success Rate (%) Study Reference
Aspergillus spp.60% (pulmonary)
Scedosporium apiospermum63%
Fusarium spp.43%
Candida spp.Variable

Case Studies

  • Invasive Aspergillosis : In a study involving 116 patients, this compound achieved a complete response in 14% and a partial response in 34%. The overall good response rate was significantly higher in patients with pulmonary disease compared to those with cerebral or disseminated infections .
  • Scedosporium Infections : A clinical study reported a success rate of 63% for patients treated with this compound for Scedosporium infections, highlighting its effectiveness even against less common pathogens .
  • Fusarium Infections : this compound was effective in treating Fusarium infections, with a success rate of 43%, although some patients experienced relapses .

Stability and Cytotoxicity

Recent studies have evaluated the stability of this compound's biological activity against Acanthamoeba castellanii, showing promising results. This compound maintained its activity over time against trophozoites and cysts of Acanthamoeba species, indicating potential for broader applications beyond traditional fungal infections .

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on SIRC cells (a type of corneal epithelial cell). The average cell viability decreased from approximately 85% at lower concentrations (0.7 µM) to around 74% at higher concentrations (35.8 µM), indicating that while this compound is effective against fungi, caution is warranted regarding its cytotoxic potential at elevated doses .

Adverse Effects

Common adverse effects associated with this compound include:

  • Visual Disturbances : Occurring shortly after dosing but typically resolving quickly.
  • Liver Function Abnormalities : Elevated liver enzymes necessitating discontinuation in some patients.
  • Rash : Reported in a subset of patients .

Eigenschaften

CAS-Nummer

137234-71-0

Molekularformel

C26H30F3N5O5S

Molekulargewicht

581.6 g/mol

IUPAC-Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C16H14F3N5O.C10H16O4S/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7-10,25H,6H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t10-,16+;7?,10-/m00/s1

InChI-Schlüssel

AMYMCJHOGKVJHB-YAXAZOLQSA-N

Isomerische SMILES

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C

Kanonische SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.